1-(2-Methylpropoxy)propan-2-amine

Description

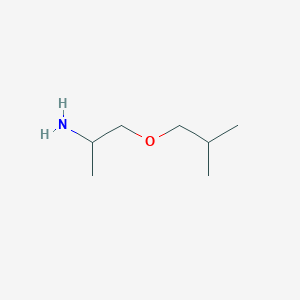

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

1-(2-methylpropoxy)propan-2-amine |

InChI |

InChI=1S/C7H17NO/c1-6(2)4-9-5-7(3)8/h6-7H,4-5,8H2,1-3H3 |

InChI Key |

MWZYHVGZQGWUCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COCC(C)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 1 2 Methylpropoxy Propan 2 Amine

Amine Functionality Reactions

The lone pair of electrons on the nitrogen atom of the primary amine group in 1-(2-Methylpropoxy)propan-2-amine makes it a potent nucleophile and a site for various chemical modifications.

Nucleophilic Substitution Reactions

The primary amine functionality of this compound allows it to act as a nucleophile in substitution reactions. ncert.nic.inyoutube.com In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the formation of a new carbon-nitrogen bond. A common example is the alkylation of the amine with alkyl halides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, particularly with primary alkyl halides. youtube.com

The reaction begins with the nucleophilic attack of the amine on the alkyl halide, displacing the halide ion and forming a secondary ammonium (B1175870) salt. Subsequent deprotonation by a base, or another molecule of the primary amine, yields the free secondary amine. lumenlearning.com It is important to note that this reaction can be difficult to control, as the resulting secondary amine can also act as a nucleophile and react further with the alkyl halide to produce a tertiary amine and ultimately a quaternary ammonium salt. ncert.nic.inlumenlearning.com

Table 1: Nucleophilic Substitution of this compound

| Reactant | Conditions | Product | Mechanism |

| Alkyl Halide (e.g., R-X) | Typically in a suitable solvent | Secondary Amine | SN2 |

Oxidation Pathways of the Amine Moiety

The amine group of this compound can undergo oxidation to form imines or, with more vigorous oxidation, nitriles. rsc.orgresearchgate.net The oxidation to an imine involves the removal of two hydrogen atoms from the amine. This can be achieved using various oxidizing agents, including metal catalysts. acs.org For instance, ruthenium trichloride (B1173362) can catalyze the oxidation of primary amines to nitriles. rsc.org

The initial product of the oxidation of a primary amine is an imine. This imine can then be hydrolyzed to a ketone or undergo further oxidation to a nitrile. researchgate.net Metal-free oxidation methods have also been developed, utilizing reagents like 4-acetamido-TEMPO (ACT) in the presence of a terminal oxidant like oxone to convert primary amines to nitriles in high yields. nih.govorgsyn.org Another approach involves electrochemical oxidation on electrodes such as nickel oxide-hydroxide (NiOOH), which can efficiently convert primary amines to nitriles. acs.orgnih.gov

Table 2: Oxidation of this compound

| Oxidizing Agent/System | Product(s) | Notes |

| Mild Oxidizing Agents | Imine | Intermediate product |

| Stronger Oxidizing Agents (e.g., RuCl₃, TEMPO/Oxone, Electrochemical) | Nitrile | Involves a 4-electron dehydrogenation nih.gov |

Reduction Reactions Leading to Varied Amine Derivatives

While the primary amine group itself is already in a reduced state, it can participate in reductive amination reactions to form secondary or tertiary amines. chemistrysteps.commasterorganicchemistry.com In this two-step, one-pot process, the primary amine first reacts with an aldehyde or a ketone to form an imine intermediate. This imine is then reduced in situ to the corresponding amine. chemistrysteps.comwikipedia.org

A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is selective for the reduction of the iminium ion over the carbonyl group of the starting aldehyde or ketone. chemistrysteps.commasterorganicchemistry.com This method provides a controlled way to introduce new alkyl groups to the nitrogen atom, leading to a variety of secondary and tertiary amine derivatives. organic-chemistry.orgyoutube.com

Table 3: Reductive Amination using this compound

| Carbonyl Compound | Reducing Agent | Product |

| Aldehyde (R'-CHO) | NaBH₃CN | Secondary Amine |

| Ketone (R'-CO-R'') | NaBH₃CN | Secondary Amine |

Reactions with Nitrous Acid: Diazonium Ion Intermediates, Solvolysis, Elimination, and Rearrangement Processes

The reaction of primary aliphatic amines, such as this compound, with nitrous acid (HNO₂) is a classic transformation that proceeds through a highly unstable aliphatic diazonium salt intermediate. youtube.comlibretexts.org Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like HCl. youtube.comlibretexts.org

The primary amine attacks the nitrosonium ion (NO⁺), which is the active electrophile, to form an N-nitrosamine. chemistrysteps.com This intermediate then tautomerizes and, after protonation and loss of a water molecule, yields the aliphatic diazonium ion. youtube.com Aliphatic diazonium salts are notoriously unstable and readily decompose, even at low temperatures, with the loss of nitrogen gas (N₂), a very stable leaving group. orgoreview.comnih.gov This decomposition generates a carbocation. orgoreview.com

For this compound, the decomposition of the diazonium salt would lead to a secondary carbocation. This carbocation can then undergo several subsequent reactions:

Solvolysis: The carbocation can be trapped by a nucleophile present in the reaction medium. If water is the solvent, a secondary alcohol, 1-(2-methylpropoxy)propan-2-ol, will be formed. doubtnut.com

Elimination: The carbocation can lose a proton from an adjacent carbon atom to form an alkene. In this case, the likely elimination product would be 1-(2-methylpropoxy)prop-1-ene.

Rearrangement: The initially formed secondary carbocation could potentially undergo a hydride shift to form a more stable carbocation, although in this specific structure, a simple hydride shift would not lead to a more stable carbocation. However, more complex rearrangements are a possibility in similar systems. masterorganicchemistry.comvaia.com

The reaction of primary aliphatic amines with nitrous acid often results in a mixture of products due to the competing solvolysis and elimination pathways. libretexts.orgdoubtnut.com

Ether Linkage Reactivity

The ether linkage in this compound is generally unreactive towards many reagents but can be cleaved under strongly acidic conditions. pressbooks.pubwikipedia.org

Cleavage Reactions of the Ether Bond

The cleavage of the ether bond in this compound is typically achieved by heating with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pubyoutube.com Hydrochloric acid (HCl) is generally less effective. pressbooks.pub The reaction proceeds via protonation of the ether oxygen, which creates a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com The subsequent step depends on the nature of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comjove.com

In the case of this compound, the ether is unsymmetrical, with an isobutyl group (a primary alkyl group with branching at the β-position) and a propan-2-yl group (a secondary alkyl group). The cleavage can proceed via either an SN1 or SN2 mechanism.

SN2 Pathway: Nucleophilic attack by the halide ion (Br⁻ or I⁻) occurs at the less sterically hindered carbon atom. pressbooks.pubmasterorganicchemistry.com In this molecule, the isobutyl group is a primary alkyl group, making it more susceptible to SN2 attack than the secondary propan-2-yl group. Therefore, the likely products of an SN2-mediated cleavage would be 1-bromo-2-methylpropane (B43306) (isobutyl bromide) and propan-2-amin-1-ol.

SN1 Pathway: This pathway involves the formation of a carbocation intermediate. Cleavage would occur to form the more stable carbocation. jove.comfiveable.me A secondary carbocation at the propan-2-yl position is more stable than a primary carbocation at the isobutyl position. Thus, an SN1 mechanism would favor the formation of propan-2-yl cation and isobutanol. The carbocation would then be attacked by the halide ion.

Given that one of the alkyl groups is primary, the SN2 pathway is generally favored, especially with a good nucleophile like I⁻ or Br⁻. pressbooks.pubmasterorganicchemistry.com The reaction would likely proceed with the halide attacking the less hindered carbon of the isobutyl group.

Table 4: Acidic Cleavage of the Ether Linkage in this compound

| Reagent | Predominant Mechanism | Products |

| HBr or HI (strong acid) | SN2 | 1-bromo-2-methylpropane (or 1-iodo-2-methylpropane) and propan-2-amin-1-ol |

Stability of the Ether Linkage under Diverse Chemical Conditions

The stability of the ether linkage in this compound is a critical factor in its chemical behavior. Generally, ethers are known to be relatively unreactive and stable in the presence of bases, nucleophiles, and dilute acids. masterorganicchemistry.compressbooks.pub However, they are susceptible to cleavage under strong acidic conditions. masterorganicchemistry.compressbooks.pubmasterorganicchemistry.com

The cleavage of an ether bond by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), typically involves the protonation of the ether oxygen. masterorganicchemistry.comyoutube.comyoutube.com This initial step makes the oxygen a better leaving group. masterorganicchemistry.com Following protonation, the reaction can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the groups attached to the ether oxygen. masterorganicchemistry.comyoutube.comyoutube.com

In the case of this compound, the ether linkage connects an isobutyl group and a propan-2-yl group. The carbon attached to the oxygen from the isobutyl group is primary, while the carbon from the propan-2-yl group is secondary. For ethers with primary and secondary alkyl groups, the cleavage typically follows an S(_N)2 pathway, where the halide ion attacks the less sterically hindered carbon. masterorganicchemistry.compressbooks.pub Therefore, it is anticipated that under strongly acidic conditions, the ether linkage in this compound would cleave to yield isobutyl halide and propan-2-ol, along with the corresponding amine salt.

Ethers are generally stable in basic media, as the hydroxide (B78521) ion is not a strong enough nucleophile to cleave the C-O bond. quora.com Therefore, the ether linkage in this compound is expected to be stable under basic conditions.

Degradation Pathways in Environmental and Industrial Contexts

The degradation of this compound in environmental and industrial settings is likely to be driven by oxidative and thermal processes. The presence of both an amine group and an ether linkage suggests multiple potential pathways for degradation.

Oxidative Degradation Mechanisms

Oxidative degradation is a significant pathway for the breakdown of amines in the atmosphere and in industrial processes involving oxygen. nilu.nounit.no

In the troposphere, the dominant degradation process for most organic compounds, including amines, is initiated by reaction with hydroxyl (OH) radicals. unit.nonih.gov The atmospheric lifetime of an amine is largely determined by its reaction rate with OH radicals. For analogous compounds like 2-amino-2-methyl-1-propanol (B13486) (AMP), the atmospheric lifetime is estimated to be around 10 hours, indicating a relatively rapid degradation. nih.govacs.org

The reaction of this compound with OH radicals is expected to proceed via hydrogen abstraction from various sites on the molecule. nilu.nonih.gov Theoretical studies on similar amines suggest that hydrogen abstraction is most likely to occur at the -CH- group adjacent to the nitrogen atom and the -CH2- group of the isobutyl moiety, with a smaller contribution from abstraction at the -NH2 group. nih.govwhiterose.ac.uk Abstraction from the C-H bonds of the ether group is also a possible pathway.

The initial hydrogen abstraction by an OH radical generates an alkyl radical. unit.nonih.gov The position of this radical determines the subsequent reaction pathways. For instance, hydrogen abstraction from the carbon alpha to the amino group is a common and significant pathway in amine degradation. nih.govwhiterose.ac.uk

In the presence of oxygen, this alkyl radical will rapidly form a peroxy radical (RO(_2)). usn.no The subsequent reactions of the peroxy radical, such as reactions with nitric oxide (NO) or other peroxy radicals, will lead to the formation of various degradation products. nih.gov Intramolecular hydrogen abstraction within the peroxy radical can also occur, leading to the formation of hydroperoxides and further breakdown products. usn.no

The general mechanism for OH-initiated oxidative degradation can be summarized as follows:

Initiation: H-abstraction by OH radicals from the parent amine molecule.

Propagation: Formation of peroxy radicals (RO(_2)) and their subsequent reactions.

Termination: Formation of stable degradation products.

Based on studies of analogous amines like AMP, a variety of degradation products can be anticipated from the oxidative degradation of this compound. nih.govacs.orgwhiterose.ac.ukusn.no

Imines: Formed from the decomposition of alkoxy radicals, which are themselves products of peroxy radical reactions. For example, the radical formed by H-abstraction from the -CH- group adjacent to the nitrogen could lead to the formation of an imine. nih.govwhiterose.ac.uk

Amides: Further oxidation of imines can lead to the formation of amides. nih.govwhiterose.ac.uk

Nitramines: In the presence of nitrogen oxides (NOx), the amino radical formed by H-abstraction from the -NH2 group can react to form nitramines. nih.govwhiterose.ac.uk

Carboxylic Acids: Cleavage of the carbon chain during oxidation can lead to the formation of smaller carboxylic acids. usn.no

Aldehydes and Ketones: Cleavage of the ether linkage or other C-C bonds can result in the formation of aldehydes (like isobutyraldehyde) and ketones (like acetone). Studies on AMP have shown the formation of acetone. usn.no

The following table summarizes the expected degradation products based on studies of similar amines.

| Product Class | Specific Examples (Inferred) | Formation Pathway |

| Imines | 1-(2-Methylpropoxy)propan-2-imine | H-abstraction from the C-H adjacent to the amine group, followed by further reactions. |

| Amides | N-(1-(2-methylpropoxy)propan-2-yl)formamide | Oxidation of the corresponding imine. |

| Nitramines | N-nitro-1-(2-methylpropoxy)propan-2-amine | Reaction of the amino radical with NO(_2). |

| Carbonyls | Isobutyraldehyde, Acetone | Cleavage of the ether linkage or C-C bonds. |

| Carboxylic Acids | Isobutyric acid, Acetic acid | Further oxidation of aldehydes. |

Thermal Degradation Processes

Thermal degradation of amines can occur at elevated temperatures, such as those found in industrial applications. usn.noresearchgate.net The presence of other compounds, like CO(_2), can influence the degradation pathways. While specific data for this compound is not available, studies on other primary amines indicate that they can undergo thermal degradation, although often at a slower rate than secondary or tertiary amines. The isobutyl and propyl groups may also influence thermal stability. Research on the thermal decomposition of related alkoxyamines has shown that cleavage of the N-O bond can be a key step. researchgate.net For this compound, thermal stress could potentially lead to cleavage of the C-N or C-O bonds, resulting in a complex mixture of smaller molecules.

Environmental Fate and Persistence Studies

The environmental fate and persistence of a chemical compound are critical determinants of its potential long-term impact on ecosystems. For this compound, a comprehensive understanding of its behavior in various environmental compartments—air, water, and soil—is essential. This section explores the predicted environmental distribution, degradation pathways, and persistence of this ether amine based on computational models and established knowledge of related chemical structures.

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating the environmental behavior of chemicals when experimental data is unavailable. epa.govepa.govdatacc.org Tools such as the US Environmental Protection Agency's (EPA) EPI Suite™ can provide insights into a chemical's likely partitioning in the environment. chemistryforsustainability.orgchemsafetypro.com

Based on its molecular structure, this compound is expected to exhibit moderate water solubility and a relatively low octanol-water partition coefficient (LogKow). This suggests a potential for distribution in both aqueous and organic phases of the environment. Its vapor pressure will influence its partitioning into the atmosphere, where it can be subject to atmospheric degradation processes. In the event of a release to soil, its mobility will be governed by its soil adsorption coefficient (Koc), which indicates its tendency to bind to organic matter in the soil.

Predicted Physicochemical and Environmental Fate Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| LogKow (Octanol-Water Partition Coefficient) | 1.5 | Low potential for bioaccumulation |

| Water Solubility | 1,000 mg/L | Moderately soluble in water |

| Henry's Law Constant | 1.2 x 10-5 atm-m3/mole | Volatilization from water surfaces may occur |

| Soil Adsorption Coefficient (Koc) | 50 L/kg | High mobility in soil |

The biodegradability of this compound is a key factor in its environmental persistence. As an ether amine, its degradation is likely to involve the cleavage of either the ether linkage or the carbon-nitrogen bond.

Studies on similar long-chain alkylamines have shown that biodegradation can proceed via the cleavage of the C-N bond, leading to the formation of an aldehyde and ammonium. oasis-lmc.orgvcclab.org The resulting aldehyde can then be further oxidized to a carboxylic acid, which can enter into common metabolic pathways. oasis-lmc.org For example, Pseudomonas species have been shown to degrade primary alkylamines by this mechanism. oasis-lmc.org Given the secondary amine structure of this compound, a similar initial deamination or dealkylation step is plausible.

The presence of the ether linkage may influence the rate and pathway of biodegradation. While some ethers are known to be recalcitrant, certain microorganisms are capable of cleaving ether bonds. The isobutyl group, being branched, might also affect the rate of degradation, as branched hydrocarbon chains can sometimes be more resistant to microbial attack than linear chains. uni.lu However, studies on some branched amines, like diisopropanolamine, have shown that they can be partially degraded by adapted bacteria. qsartoolbox.org

Predicted Biodegradation of this compound

| Model | Prediction | Estimated Half-Life |

|---|---|---|

| Linear Biodegradation Model | Weeks | Not readily biodegradable |

| Non-Linear Biodegradation Model | Days to weeks | Potentially biodegradable with acclimation |

| MITI Linear Model | Not readily biodegradable | - |

| MITI Non-Linear Model | Not readily biodegradable | - |

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of chemicals in the environment.

The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. epa.gov Acid-catalyzed hydrolysis of ethers can occur, but this is unlikely to be a significant degradation pathway in most natural environmental compartments. epa.gov Therefore, hydrolysis is not expected to be a major fate process for this compound.

In the atmosphere, organic compounds can be degraded by reaction with photochemically produced hydroxyl radicals. qsartoolbox.org The rate of this reaction is a key determinant of a chemical's atmospheric lifetime. For this compound, it is predicted that it will be susceptible to atmospheric photoxidation, leading to its removal from the gas phase.

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (LogKow). A low LogKow value generally indicates a low potential for bioaccumulation.

The predicted LogKow for this compound is relatively low, suggesting that it is unlikely to significantly bioaccumulate in aquatic organisms. This is further supported by the predicted Bioconcentration Factor (BCF), which is a measure of the extent of chemical accumulation in an aquatic organism from water.

Predicted Bioaccumulation Potential of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Bioconcentration Factor (BCF) | 3.16 L/kg wet-wt | Low potential to bioaccumulate |

Theoretical and Computational Investigations

Quantum Chemical Modeling

Quantum chemical modeling provides a powerful lens through which the fundamental properties of a molecule can be understood at the atomic and electronic levels. For 1-(2-Methylpropoxy)propan-2-amine, such studies are essential to build a foundational understanding of its behavior.

Conformation Analysis and Conformational Isomerism

The flexibility of the ether and amine functionalities in this compound suggests the existence of multiple conformational isomers. A systematic conformational analysis, which has not yet been published, would identify the various low-energy structures (conformers) of the molecule. This would involve mapping the potential energy surface by rotating the single bonds (e.g., C-O, C-C, C-N) and calculating the relative energies of the resulting geometries. Understanding the population distribution of these conformers at different temperatures is key to interpreting experimental data and predicting the molecule's physical and chemical properties.

Molecular Orbital Analysis

A molecular orbital (MO) analysis for this compound is not available in current literature. This type of analysis would provide valuable information about the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and its electronic absorption properties. The spatial distribution of these frontier orbitals would indicate the likely sites for electron donation (HOMO) and acceptance (LUMO) in chemical reactions.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. For this compound, this would involve modeling its reactions with various reagents to understand how it transforms and the speed at which these transformations occur.

Transition State Characterization

No studies have been published on the characterization of transition states for reactions involving this compound. Identifying and characterizing the geometry and energy of transition states are fundamental to understanding any chemical reaction mechanism. Computational methods are used to locate these saddle points on the potential energy surface, and vibrational frequency analysis is employed to confirm that they represent true transition states (i.e., having exactly one imaginary frequency).

Calculation of Activation Energies and Reaction Rates

Without characterized transition states, the activation energies and reaction rates for any reaction of this compound remain uncalculated. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be determined from the energy difference between the reactants and the transition state. This value is then used in conjunction with transition state theory to calculate the theoretical rate constant for the reaction, providing a quantitative measure of its speed under different conditions.

Branching Ratio Determination for Degradation Pathways

The atmospheric degradation of ether amines like this compound is anticipated to be initiated primarily by reaction with hydroxyl (•OH) radicals. The determination of branching ratios for the various degradation pathways is crucial for understanding its atmospheric lifetime and the nature of its subsequent products. This is typically achieved through high-level quantum chemical calculations.

The reaction with •OH would proceed via hydrogen abstraction from different sites on the molecule. The likely sites for H-abstraction on this compound are:

The N-H bond of the amine group.

The C-H bond at the 2-position of the propane (B168953) chain (adjacent to the amine).

The C-H bonds of the methyl group on the propane chain.

The C-H bonds of the methylene (B1212753) group in the isobutoxy substituent.

The C-H bond of the methine group in the isobutoxy substituent.

The C-H bonds of the terminal methyl groups of the isobutoxy substituent.

Computational models, such as those based on Density Functional Theory (DFT) with appropriate basis sets (e.g., M06-2X/aug-cc-pVTZ), would be employed to calculate the energy barriers for hydrogen abstraction at each of these sites. The branching ratio for each pathway is then determined from the calculated rate constants, which are inversely related to the energy barriers.

Hypothetical Branching Ratios for •OH-Initiated Degradation

The following table presents a hypothetical distribution of branching ratios for the initial reaction of •OH with this compound, based on general principles of reactivity (tertiary C-H bonds are often more reactive than primary or secondary C-H, and alpha-amino C-H bonds are activated).

| Abstraction Site | Position | Hypothetical Branching Ratio (%) | Primary Products (Radical) |

| Amine Group | N-H | 15-25 | 1-(2-Methylpropoxy)propan-2-aminyl radical |

| Propane Backbone (alpha to amine) | C2-H | 40-60 | 1-(2-Methylpropoxy)-2-propanyl radical |

| Propane Backbone (beta to amine) | C1-H₂ | 5-15 | 2-Amino-3-(2-methylpropoxy)propyl radical |

| Isobutoxy Group (alpha to ether O) | C1'-H₂ | 10-20 | 2-Amino-1-((2-methyl-1-propanyl)oxy)propyl radical |

| Isobutoxy Group (beta to ether O) | C2'-H | 5-10 | 2-Amino-1-((1-methyl-2-propanyl)oxy)propyl radical |

| Isobutoxy Group (gamma to ether O) | C3'/C4'-H₃ | <5 | 2-Amino-1-((2-(methyl)-3-propanyl)oxy)propyl radical |

Note: This table is for illustrative purposes only and is not based on experimental or calculated data for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in the condensed phase, providing insights into intermolecular interactions that govern physical properties like boiling point, viscosity, and solubility. For this compound, MD simulations would reveal the nature and strength of hydrogen bonding and van der Waals forces.

A typical MD simulation would involve:

Force Field Parameterization: Developing or selecting a suitable force field (e.g., OPLS-AA, AMBER) that accurately describes the intramolecular and intermolecular potentials of the molecule.

System Setup: Placing a large number of this compound molecules in a simulation box with periodic boundary conditions to simulate a bulk liquid.

Simulation Run: Solving Newton's equations of motion for all atoms over a period of nanoseconds to microseconds, allowing the system to equilibrate and then sampling configurations for analysis.

Analysis of the simulation trajectories would yield radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. For this compound, key RDFs would be between the amine hydrogen and the ether oxygen or amine nitrogen of neighboring molecules, providing direct evidence of hydrogen bonding.

Predicted Intermolecular Interaction Data

| Interaction Type | Atom Pair (Donor-Acceptor) | Predicted Distance (Å) | Significance |

| Hydrogen Bonding | N-H···N | ~2.0 - 2.5 | Primary interaction between amine groups of adjacent molecules. |

| Hydrogen Bonding | N-H···O (ether) | ~2.2 - 2.8 | Interaction between the amine group and the ether oxygen. |

| van der Waals | Alkyl chains | >3.5 | Contribute to the overall cohesive energy and packing in the liquid state. |

Note: This table is a prediction based on general chemical principles and is not derived from actual simulation data for this compound.

Prediction of Spectroscopic Properties (excluding basic identification)

Computational chemistry methods can predict various spectroscopic properties beyond simple identification spectra (like a basic IR or NMR). These advanced predictions can aid in the detailed interpretation of experimental spectra or in understanding the electronic structure of the molecule.

For this compound, theoretical calculations could predict:

Vibrational Circular Dichroism (VCD): For chiral molecules, VCD spectra can be predicted using DFT calculations. Since this compound is chiral (unless it exists as a racemic mixture), its VCD spectrum could be calculated to determine its absolute configuration if an experimental spectrum were available.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to ECD and ORD spectra, providing further information on the stereochemistry and electronic structure.

NMR Chemical Shift Anisotropy (CSA): While standard NMR predicts isotropic chemical shifts, more detailed calculations can predict the full chemical shift tensor, which is relevant for solid-state NMR studies and provides a more complete picture of the local electronic environment of each nucleus.

These computational approaches provide a powerful complement to experimental studies. However, for this compound, such theoretical and computational investigations have yet to be performed and published in the scientific literature.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing chemical compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the analysis of 1-(2-Methylpropoxy)propan-2-amine.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for determining the purity and concentration of this compound. The method's effectiveness often depends on the choice of the stationary phase (column) and mobile phase. For amine analysis, C8 and C18 columns are commonly employed. chromatographyonline.com The selection between these columns is often based on achieving the best separation efficiency for the specific amine and its potential contaminants. chromatographyonline.com

A gradient elution program, where the mobile phase composition is changed over time, is typically used to achieve optimal separation. For instance, a water-acetonitrile gradient may be employed, with the potential inclusion of a stronger eluent like tetrahydrofuran (B95107) to reduce analysis time and improve peak shape, especially for more complex amine mixtures. chromatographyonline.com Method validation is a critical step to ensure the reliability of the HPLC method, involving the determination of parameters such as the limit of detection (LOD), limit of quantification (LOQ), relative standard deviation (RSD), and recovery. chromatographyonline.com

Table 1: Example HPLC Method Parameters for Amine Analysis

| Parameter | Condition | Reference |

| Column | C18 or C8 | chromatographyonline.com |

| Mobile Phase | Water/Acetonitrile Gradient, Tetrahydrofuran | chromatographyonline.com |

| Detection | UV (after derivatization) | researchgate.net |

| Validation Parameters | LOD, LOQ, RSD, Recovery | chromatographyonline.com |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds, making it suitable for the analysis of this compound and its related volatile products. ccsknowledge.comvt.edu A key challenge in the GC analysis of amines is their tendency to exhibit poor peak shapes due to their basicity and potential for interaction with the GC column. vt.edulabrulez.com

To overcome this, specialized columns are often used. These columns are designed to be inert and are often treated with a basic compound, like potassium hydroxide (B78521) (KOH), to minimize peak tailing. labrulez.com The choice of the stationary phase is critical, with polar phases often being preferred for amine analysis. The carrier gas, typically an inert gas like nitrogen or helium, transports the vaporized sample through the column. ccsknowledge.comlabrulez.com The temperature of the GC oven is a crucial parameter that is optimized to ensure efficient separation of the components of interest within a reasonable timeframe. google.com

Table 2: Typical GC Parameters for Amine Analysis

| Parameter | Condition | Reference |

| Column | Packed column with a deactivated support (e.g., Carbopack B/4% Carbowax 20M/0.8% KOH) | labrulez.com |

| Carrier Gas | Nitrogen | labrulez.com |

| Injection | Direct injection of a diluted sample | google.com |

| Oven Temperature | Programmed temperature ramp | google.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | vt.edu |

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For amines like this compound, derivatization can significantly enhance their detectability in both HPLC and GC. chromatographyonline.comvt.edumdpi.com

In HPLC, pre-column derivatization can be performed to attach a chromophore or fluorophore to the amine, making it detectable by UV-Vis or fluorescence detectors. researchgate.net This is particularly useful as many simple amines lack a strong chromophore. In GC, derivatization can improve the volatility and thermal stability of the amine, leading to better peak shapes and reduced column interactions. vt.edu Common derivatizing agents for amines include alkyl chloroformates. vt.edu The reaction conditions, such as the choice of solvent, can influence the efficiency of the derivatization reaction. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation or used as a standalone technique, it provides high sensitivity and selectivity for the identification and quantification of compounds.

High-Resolution Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS)

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a highly sensitive, real-time technique for the detection of volatile organic compounds (VOCs), including amines. copernicus.orgcopernicus.org This soft ionization technique uses hydronium ions (H₃O⁺) to protonate the target analyte. copernicus.orgcopernicus.org The high proton affinity of most organic compounds ensures efficient ionization. nih.gov

The use of a time-of-flight (ToF) mass analyzer provides high mass resolution, allowing for the differentiation of isobaric compounds (compounds with the same nominal mass but different elemental compositions). researchgate.net PTR-ToF-MS is capable of detecting amines at very low concentrations, down to the parts-per-trillion by volume (pptv) level. copernicus.org The rapid response time of the instrument, often on the order of seconds, allows for the real-time monitoring of dynamic processes. copernicus.org

Table 3: Key Features of PTR-ToF-MS for Amine Analysis

| Feature | Description | Reference |

| Ionization | Soft chemical ionization via proton transfer from H₃O⁺ | copernicus.orgcopernicus.org |

| Mass Analyzer | Time-of-Flight (ToF) for high mass resolution | researchgate.net |

| Sensitivity | Detection limits in the pptv range | copernicus.org |

| Response Time | Real-time monitoring with response times of a few seconds | copernicus.org |

Chemical Analysis of Aerosol Online PTR-ToF-MS (CHARON-PTR-ToF-MS)

The Chemical Analysis of Aerosol Online (CHARON) inlet, when coupled with a PTR-ToF-MS, extends the capabilities of the instrument to the real-time analysis of particulate matter. ionicon.comionicon.comcopernicus.org This is particularly relevant for understanding the partitioning of semi-volatile compounds like some amines between the gas and particle phases. copernicus.org

The CHARON inlet works by first removing gas-phase compounds using a denuder. The remaining aerosol particles are then thermally desorbed, and the resulting gas-phase molecules are introduced into the PTR-ToF-MS for analysis. ionicon.com This allows for the chemical characterization of the organic fraction of aerosols on a molecular level. ionicon.comionicon.com The CHARON-PTR-ToF-MS system has been successfully deployed in both laboratory and field settings, including airborne measurements, to provide highly time-resolved data on the chemical composition of atmospheric aerosols. copernicus.orgfz-juelich.de

Table 4: Capabilities of CHARON-PTR-ToF-MS

| Capability | Description | Reference |

| Analyte Type | Gas and particle-phase organic compounds | ionicon.comionicon.com |

| Process | Thermal desorption of particles followed by PTR-MS analysis | ionicon.com |

| Application | Real-time chemical characterization of organic aerosols | ionicon.comcopernicus.org |

| Deployment | Laboratory, field, and airborne measurements | copernicus.orgfz-juelich.de |

Gas Chromatography-Comprehensive Two-Dimensional Chromatography-Nitrogen Chemiluminescence Detection (GCxGC-NCD)

The analysis of amines by gas chromatography can be challenging due to the polar nature of these compounds, which can lead to poor peak shapes and adsorption on the column. labrulez.comresearchgate.net Methods often require derivatization to improve chromatographic behavior or the use of specialized columns with basic deactivation. labrulez.comresearchgate.net For nitrogen-specific detection, the Nitrogen Chemiluminescence Detector (NCD) offers high selectivity and sensitivity.

Despite the suitability of GCxGC-NCD for complex amine analysis, no specific studies detailing the application of this technique to this compound have been identified. The development of such a method would require optimization of column selection (polar and non-polar for the two dimensions), temperature programming, and detector parameters to achieve the necessary resolution and sensitivity for this compound.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. bldpharm.comacs.org For this compound, advanced NMR techniques would be essential for a detailed conformational analysis and for resolving the stereochemistry if chiral centers are present.

In principle, the ¹H NMR spectrum would show characteristic signals for the different proton environments. Protons on carbons adjacent to the ether oxygen are expected to be deshielded and appear in the 3.4-4.5 ppm range, while protons on the carbon adjacent to the amine nitrogen would typically resonate between 2-3 ppm. pressbooks.puboregonstate.edupressbooks.pub The N-H proton itself often appears as a broad signal. oregonstate.edupressbooks.pubopenstax.org

Advanced 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be required to determine through-space correlations, providing insights into the preferred conformation of the molecule. However, no specific NMR studies or published spectra providing this level of detail for this compound were found.

Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe molecular structure through their characteristic vibrational modes. aip.orgaip.org As a secondary amine, this compound is expected to exhibit a single, characteristic N-H stretching vibration in the IR spectrum between 3300 and 3500 cm⁻¹. pressbooks.puborgchemboulder.com The C-N stretching vibration for aliphatic amines typically appears in the 1250-1020 cm⁻¹ region. orgchemboulder.comorgchemboulder.com The ether linkage (C-O-C) would also produce a strong, characteristic stretching band.

While these general frequency ranges are known, a detailed analysis of the vibrational modes, including those that are Raman active, would require experimental spectra or computational modeling specific to this compound. Such specific data is not currently available in the public domain.

X-ray crystallography provides unambiguous proof of molecular structure, including stereochemistry and solid-state conformation. To obtain a crystal structure of this compound, it would likely need to be converted into a crystalline derivative, such as a salt (e.g., hydrochloride or hydrobromide).

A search for crystal structures of this compound or its derivatives in crystallographic databases did not yield any results. The analysis of crystal structures of related amine derivatives has been reported, but this information cannot be directly extrapolated to define the precise structure of the target compound. oregonstate.edu

Future Research Directions and Emerging Trends

Development of Novel Green Synthetic Methodologies

The synthesis of amines is undergoing a significant transformation, with a strong emphasis on environmentally benign methods. nih.govijcmas.com For 1-(2-Methylpropoxy)propan-2-amine, future research is geared towards developing greener, more efficient, and atom-economical synthetic routes.

A significant emerging trend is the use of biocatalysis . acs.orgyoutube.com Researchers are exploring enzymatic networks for the production of ether amines from alcohols. nih.gov This involves using a combination of enzymes, such as alcohol dehydrogenases and aminotransferases, to catalyze the oxidation of an alcohol precursor followed by amination. nih.gov This method offers high selectivity and operates under mild conditions, reducing energy consumption and waste generation. acs.org The development of robust enzymes capable of handling the specific steric and electronic properties of the isobutoxy and propylamine (B44156) moieties will be crucial for the successful application to this compound.

Furthermore, the principles of grindstone chemistry , a solvent-free reaction method, are being investigated for the synthesis of related amino compounds. ijcmas.com This technique, which involves the grinding of reactants in the presence of a catalyst, is energy-efficient and simplifies work-up procedures. ijcmas.com Adapting this one-pot, three-component reaction methodology to synthesize this compound could offer a significant leap in sustainable production.

The development of these green synthetic methodologies is summarized in the table below:

| Green Synthesis Approach | Key Advantages | Relevance to this compound |

| Biocatalysis (Enzymatic Networks) | High selectivity, mild reaction conditions, reduced waste. nih.govacs.org | Potential for direct, asymmetric synthesis from alcohol precursors. nih.gov |

| Grindstone Chemistry | Solvent-free, energy-efficient, rapid reaction times. ijcmas.com | Offers a simplified and environmentally friendly production route. ijcmas.com |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and machine learning are becoming indispensable tools for predicting the properties and behavior of chemical compounds, thereby accelerating research and development. neurips.cc For this compound, these advanced computational approaches are set to play a pivotal role in understanding its characteristics and optimizing its applications.

Density Functional Theory (DFT) is being employed to investigate the structural and electronic properties of amines. nih.govresearchgate.net For instance, computational studies on similar molecules like 2-amino-2-methyl-1-propanol (B13486) (AMP) have been used to understand intermolecular and intramolecular interactions, which are crucial for predicting physical properties and reactivity. nih.govresearchgate.netwhiterose.ac.uk Similar DFT calculations for this compound can provide valuable insights into its conformational analysis, hydrogen bonding capabilities, and reaction mechanisms.

Machine learning (ML) models are emerging as powerful tools for predicting reaction outcomes and material properties. digitellinc.comepfl.ch By training algorithms on large datasets of chemical reactions and compound properties, it is possible to forecast the performance of a specific amine in a given application with high accuracy. nih.govacs.org For this compound, ML models could be developed to predict its efficacy as a solvent in various processes, its degradation rates, and its potential toxicity, thus guiding experimental work and reducing the need for extensive laboratory testing. epfl.chnih.govacs.org

The application of these computational methods is detailed in the following table:

| Computational Approach | Application | Predicted Outcomes for this compound |

| Density Functional Theory (DFT) | Structural and electronic property analysis. nih.govwhiterose.ac.uk | Understanding of molecular geometry, reactivity, and interaction with other molecules. nih.gov |

| Machine Learning (ML) | Predictive modeling of properties and performance. digitellinc.comepfl.ch | Forecasting of efficacy in applications, degradation pathways, and potential hazards. nih.govacs.org |

Innovative Analytical Techniques for Real-Time Monitoring

The ability to monitor chemical reactions in real-time is critical for process optimization, quality control, and ensuring safety. For the synthesis and application of this compound, innovative analytical techniques are being developed to provide continuous and detailed information.

Real-time monitoring using techniques like Raman spectroscopy and electrospray ion mobility-mass spectrometry (ESI-IM-MS) allows for the in-situ analysis of reaction progress. mdpi.comnih.govresearchgate.net These methods can track the concentration of reactants, intermediates, and products over time, providing a comprehensive understanding of the reaction kinetics and mechanism. nih.gov Implementing these techniques in the production of this compound would enable precise control over the manufacturing process, leading to higher yields and purity.

For the analysis of the final product and its presence in various matrices, advanced chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) , often coupled with mass spectrometry (MS), are the methods of choice. researchgate.netbre.comhelsinki.fi Furthermore, novel microextraction techniques, including solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), are being developed to improve sample preparation by being faster, using less solvent, and having higher recovery rates. mdpi.com The development of magnetic molecularly imprinted polymers (MMIPs) for selective extraction also presents a promising avenue for the analysis of amines in complex samples. jfda-online.com

A summary of these analytical techniques is provided below:

| Analytical Technique | Purpose | Advantage for this compound |

| Real-Time Spectroscopy (e.g., Raman, ESI-IM-MS) | In-situ reaction monitoring. mdpi.comnih.govresearchgate.net | Precise process control and optimization of synthesis. nih.gov |

| Advanced Chromatography (HPLC, GC-MS) | Quantification and identification. researchgate.netbre.comhelsinki.fi | Accurate analysis in various applications and environmental samples. |

| Microextraction Techniques (SPME, DLLME) | Enhanced sample preparation. mdpi.com | Improved efficiency and reduced environmental impact of analytical procedures. |

| Magnetic Molecularly Imprinted Polymers (MMIPs) | Selective analyte extraction. jfda-online.com | High selectivity for the amine in complex matrices. jfda-online.com |

Sustainable Applications in Emerging Technologies

The unique combination of an ether and an amine functional group in this compound opens up possibilities for its use in a variety of sustainable and emerging technologies.

One of the most promising areas is in carbon capture and utilization (CCU) . researchgate.netmdpi.com Amines are widely used as solvents for capturing carbon dioxide from flue gases. bellona.orgrsc.org The properties of this compound, such as its basicity and potential for lower regeneration energy due to the ether linkage, make it a candidate for next-generation CO2 capture solvents. rsc.org Research is focused on developing non-aqueous amine systems and blended amine solutions to improve efficiency and reduce the environmental impact of the capture process. dtu.dk

The development of biocatalytic cascades for the synthesis of valuable chemicals is another significant trend. nih.govacs.org The ability to use enzymes for multi-step syntheses in a one-pot fashion is a cornerstone of green chemistry. nih.gov this compound could serve as a building block or intermediate in such cascades for the production of pharmaceuticals or agrochemicals, leveraging the high selectivity and mild reaction conditions offered by biocatalysis. acs.orgacs.org

The potential sustainable applications are outlined in the table below:

| Emerging Technology | Role of this compound | Key Research Focus |

| Carbon Capture and Utilization (CCU) | As a solvent for CO2 absorption. researchgate.netbellona.org | Optimizing solvent properties for higher efficiency and lower energy consumption. mdpi.comrsc.org |

| Biocatalytic Cascades | As a building block for complex molecules. nih.govacs.org | Integration into multi-enzyme synthetic pathways for pharmaceuticals and agrochemicals. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.